![molecular formula C21H37NO B14223838 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol CAS No. 782442-44-8](/img/structure/B14223838.png)
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other hydrocarbon-based products. This compound is characterized by its bulky tert-butyl groups, which provide steric hindrance, making it an effective stabilizer against oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol typically involves the alkylation of phenol with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include a controlled temperature and pressure to ensure selective ortho-alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Esterification and Alkylation: Under acidic conditions, the compound can undergo esterification and alkylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Esterification: Acidic catalysts like sulfuric acid are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Esterification: Ester derivatives of the phenolic compound.
Wissenschaftliche Forschungsanwendungen
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Industry: Utilized in the production of lubricants, fuels, and other hydrocarbon-based products to prevent oxidation and degradation
Wirkmechanismus
The antioxidant properties of 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation. This compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby stabilizing the materials it is added to .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another hindered phenolic compound used as an antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol is unique due to its specific diethylamino propyl group, which may impart different solubility and reactivity characteristics compared to its analogs. This structural variation can influence its effectiveness and application in different fields.
Eigenschaften
CAS-Nummer |
782442-44-8 |
|---|---|
Molekularformel |
C21H37NO |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[3-(diethylamino)propyl]phenol |
InChI |
InChI=1S/C21H37NO/c1-9-22(10-2)13-11-12-16-14-17(20(3,4)5)19(23)18(15-16)21(6,7)8/h14-15,23H,9-13H2,1-8H3 |
InChI-Schlüssel |
TVYIYLKXQBDTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
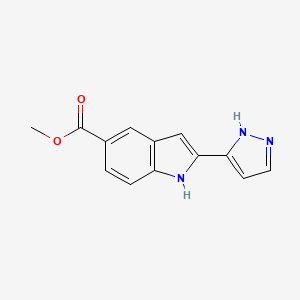
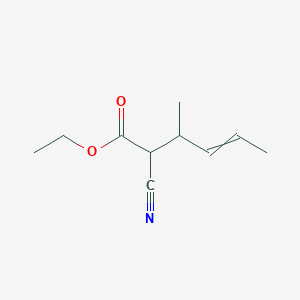
![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
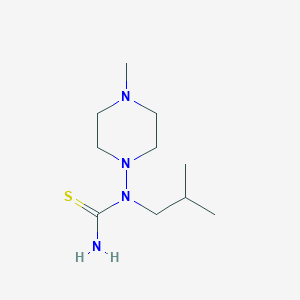
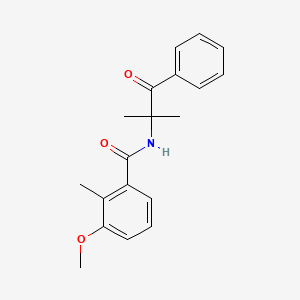
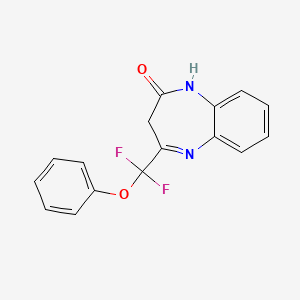
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)

![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
